molecular formula C11H11NO3 B8546550 Methyl 2-(benzo[d]oxazol-5-yl)propanoate

Methyl 2-(benzo[d]oxazol-5-yl)propanoate

Cat. No.: B8546550
M. Wt: 205.21 g/mol
InChI Key: HDWLMCNRVZWWNB-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]oxazol-5-yl)propanoate is a chemical compound belonging to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d]oxazol-5-yl)propanoate typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[d]oxazol-5-yl)propanoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-(2-Hydroxyphenyl)benzoxazole: A derivative with a hydroxyl group.

    2-(2-Aminophenyl)benzoxazole: A derivative with an amino group.

Uniqueness

Methyl 2-(benzo[d]oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoate group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(1,3-benzoxazol-5-yl)propanoate

InChI

InChI=1S/C11H11NO3/c1-7(11(13)14-2)8-3-4-10-9(5-8)12-6-15-10/h3-7H,1-2H3

InChI Key

HDWLMCNRVZWWNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC=N2)C(=O)OC

Origin of Product

United States

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